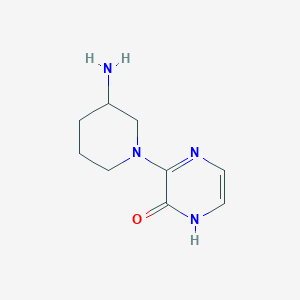

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one

Description

Propriétés

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-2-1-5-13(6-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLGXBDOJZYNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one CAS number and molecular weight

[1][2]

Physicochemical Profile & Core Identity[1][2][3][4]

The compound 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] It combines a polar, hydrogen-bond-rich pyrazinone core with a basic, solubilizing piperidine moiety.[1]

Chemical Identity Data[1][4][5][6][7][8]

| Parameter | Technical Specification |

| CAS Number | 1597062-59-3 (Racemate) |

| IUPAC Name | 3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one |

| Synonyms | 3-(3-amino-1-piperidinyl)-2-hydroxypyrazine; 1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-amine |

| Molecular Formula | C |

| Molecular Weight | 194.23 g/mol |

| Exact Mass | 194.1168 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |

| pKa (Predicted) | Basic amine: ~9.2; Pyrazinone NH: ~12.5 |

Fragment-Based Drug Discovery (FBDD) Metrics

This scaffold is an ideal "fragment" starting point, adhering strictly to the "Rule of Three" for FBDD libraries:

Synthetic Architecture & Methodology

The synthesis of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one requires a regioselective nucleophilic aromatic substitution (

Strategic Route: Protected Approach

Direct reaction with unprotected 3-aminopiperidine can lead to polymerization or bis-addition.[1] The standard industrial protocol utilizes a Boc-protected diamine to ensure regioselectivity.[1]

Step 1: Nucleophilic Displacement

-

Reagents: 3-chloropyrazin-2(1H)-one, tert-butyl piperidin-3-ylcarbamate.[1]

-

Conditions: DIPEA (3 eq), DMF or NMP, 90°C, 4-6 hours.

-

Mechanism: The secondary amine of the piperidine attacks C3 of the pyrazine. The chloride is the leaving group. The lactam (pyrazinone) tautomer dominates, directing substitution to the 3-position due to electronic activation by the adjacent carbonyl.[1]

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v).

-

Conditions: 0°C to RT, 1 hour.

-

Workup: Basification with weak anion exchange resin or NaHCO

to isolate the free base.

Synthetic Workflow Diagram (DOT)

Caption: Two-step regioselective synthesis via nucleophilic aromatic substitution and acid-mediated deprotection.

Structural Biology & Pharmacophore Mapping[1]

This molecule is not merely a building block; it is a pharmacophore chimera. It bridges the gap between kinase hinge binders and allosteric phosphatase inhibitors .

The SHP2 "Tunnel" Motif

In the context of SHP2 (PTPN11) inhibition, this scaffold mimics the interactions found in advanced inhibitors like TNO155 or SHP099 .

-

Pyrazinone Core: Acts as a rigid spacer and H-bond acceptor.[1] It often pi-stacks with residues like Phe113 in the SHP2 allosteric site.[1]

-

Piperidine Ring: Projects the amino group into a solvent-exposed region or a specific polar pocket (interacting with Glu110 or Arg111 ).[1]

-

3-Amino Group: A critical vector for growing the molecule.[1] In FBDD, this amine is acylated to reach adjacent sub-pockets, increasing potency from micromolar to nanomolar levels.[1]

Stereochemistry: The Chiral Switch

While CAS 1597062-59-3 refers to the racemate, biological activity is often stereospecific.[1]

-

(R)-Enantiomer: Typically preferred in SHP2 inhibitors to align the amine with the "latch" region of the enzyme.

-

(S)-Enantiomer: May show reduced affinity or off-target kinase binding.[1]

-

Protocol: Separation is achieved via Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H).[1]

Interaction Logic Diagram (DOT)

Caption: Pharmacophore mapping of the scaffold against primary biological targets (SHP2 and Kinases).[1]

Analytical Protocols for Validation

To ensure the integrity of this scaffold before using it in library synthesis, the following self-validating analytical protocols are recommended.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Pyrazinone absorption) and 210 nm.

-

Expected Retention: Early eluting (polar). Expect RT ~1.5 - 2.5 min depending on dead volume.[1]

NMR Characterization (DMSO-d )

-

Pyrazinone Protons: Look for two doublets (or broad singlets) in the aromatic region (6.8 - 7.5 ppm) corresponding to the pyrazine H-5 and H-6.[1]

-

Piperidine Protons:

-

Exchangeable Protons: Broad singlet at ~11-12 ppm (Pyrazinone NH).

References

-

ChemicalBook Database. (2024). 2(1H)-Pyrazinone, 3-(3-amino-1-piperidinyl)- Product Entry. Retrieved from [1]

-

Chen, Y. P., et al. (2016).[1] Discovery of Allosteric SHP2 Inhibitors. Nature, 535, 148-152.[1] (Contextual reference for pyrazine-piperidine scaffolds in SHP2).

-

Life Chemicals. (2024). Fragment Libraries & Building Blocks. Retrieved from [1]

- Novartis AG. (2018). Substituted Pyrazine Derivatives as SHP2 Inhibitors. WO2018/013597.

The 3-Aminopiperidine Pyrazinone Scaffold: A Technical Guide to Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of potent and selective kinase inhibitors is a central focus of modern drug discovery. This in-depth technical guide explores the emerging potential of the 3-aminopiperidine pyrazinone scaffold as a core structural motif in the design of novel kinase inhibitors. We will dissect the individual contributions of the 3-aminopiperidine and pyrazinone moieties, propose a synthetic strategy for the combined scaffold, and elucidate its putative mechanism of action. Furthermore, we will present a case study of a hypothetical inhibitor based on this scaffold, complete with a detailed experimental protocol for its characterization. This guide is intended to provide a comprehensive resource for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of next-generation kinase inhibitors.

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] A key strategy in the design of these inhibitors is the use of "privileged scaffolds" - core molecular frameworks that are capable of binding to the ATP-binding site of kinases.[2] These scaffolds serve as a foundation upon which various substituents can be appended to achieve high potency and selectivity for a specific kinase target.

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a prominent scaffold found in several clinically approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an effective ATP-competitive inhibitor.[3] This guide focuses on a novel and underexplored scaffold that combines the established hinge-binding properties of a pyrazinone core with the advantageous physicochemical and structural features of a 3-aminopiperidine moiety.

Deconstructing the Scaffold: Individual Contributions

The Pyrazinone Core: A Versatile Hinge-Binding Motif

The 2(1H)-pyrazinone heterocycle is a promising but relatively unexploited motif for ATP-competitive kinase inhibition.[4] It possesses the necessary hydrogen bond donor and acceptor functionalities to mimic the interaction of the adenine base of ATP with the kinase hinge region.[4] The carbonyl group and the ring nitrogen of the pyrazinone can form crucial hydrogen bonds that anchor the inhibitor in the active site.

The synthesis of substituted pyrazinones can be achieved through various methods, including the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[5] More advanced strategies involve the selective and sequential substitution of dihalo-pyrazinone intermediates using palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[4]

The 3-Aminopiperidine Moiety: A Key to Potency and Selectivity

The piperidine ring is a prevalent feature in many approved drugs due to its ability to confer favorable pharmacokinetic properties.[2] Specifically, the 3-aminopiperidine moiety offers several advantages in kinase inhibitor design:

-

Chirality and 3D-Structure: The chiral center at the 3-position allows for precise three-dimensional positioning of substituents, which can lead to enhanced potency and selectivity by exploiting specific interactions with the kinase active site.

-

Improved Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, improving aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by modifying the piperidine ring.[2]

-

Vector for Further Functionalization: The amino group provides a convenient handle for introducing additional chemical diversity, allowing for the exploration of structure-activity relationships (SAR).

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is well-established, with methods ranging from classical resolution to modern enzymatic approaches.[6]

The 3-Aminopiperidine Pyrazinone Scaffold: A Synergistic Combination

The combination of the pyrazinone core and the 3-aminopiperidine moiety into a single scaffold offers a compelling strategy for the design of novel kinase inhibitors. The pyrazinone would serve as the primary hinge-binding element, while the 3-aminopiperidine would provide a platform for achieving potency and selectivity through interactions with the solvent-exposed region of the ATP-binding site.

Below is a Graphviz diagram illustrating the general structure of the 3-aminopiperidine pyrazinone scaffold.

Caption: General structure of the 3-aminopiperidine pyrazinone scaffold.

Proposed Synthesis of the Scaffold

A plausible synthetic route to the 3-aminopiperidine pyrazinone scaffold would involve the coupling of a suitably protected 3-aminopiperidine derivative with a dihalo-pyrazinone intermediate. A potential approach is outlined below, utilizing a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of a 3-(Piperidin-3-ylamino)pyrazin-2(1H)-one Derivative

-

Preparation of the Dihalo-pyrazinone Intermediate: Synthesize a 3,5-dihalo-2(1H)-pyrazinone starting material according to established literature procedures.[5]

-

Protection of 3-Aminopiperidine: Protect the secondary amine of (R)- or (S)-3-aminopiperidine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve the protected 3-aminopiperidine (1.1 equivalents) and the dihalo-pyrazinone (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

-

Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified, protected product in a suitable solvent (e.g., dichloromethane for Boc deprotection).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

-

Purify the final product by an appropriate method (e.g., crystallization or chromatography).

-

The following Graphviz diagram illustrates this proposed synthetic workflow.

Caption: Hypothetical binding mode of the 3-aminopiperidine pyrazinone scaffold.

Case Study: A Hypothetical Inhibitor Targeting Aurora Kinase A

To illustrate the potential of this scaffold, we propose a hypothetical inhibitor, "Gemini-Kinase-Inhibitor-1" (GKI-1), designed to target Aurora Kinase A, a key regulator of mitosis that is often overexpressed in cancer.

Table 1: Profile of Hypothetical Inhibitor GKI-1

| Property | Value | Rationale |

| Target Kinase | Aurora Kinase A | Well-validated cancer target. |

| Scaffold | (R)-3-aminopiperidine pyrazinone | Provides core binding and vectors for selectivity. |

| R-group on Piperidine | 4-fluorobenzyl | To occupy the hydrophobic pocket near the gatekeeper residue. |

| R-group on Pyrazinone | Methyl | To enhance solubility and fill a small pocket. |

| Predicted IC50 | < 50 nM | Based on the potency of similar pyrazine-based inhibitors. [3] |

| Predicted Selectivity | >100-fold vs. other kinases | The chiral piperidine and specific R-groups are designed to exploit unique features of the Aurora A active site. |

Experimental Protocol: Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of a compound like GKI-1 against its target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of GKI-1 against Aurora Kinase A.

Materials:

-

Recombinant human Aurora Kinase A

-

Biotinylated peptide substrate

-

ATP

-

GKI-1 (or other test compounds) dissolved in DMSO

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

-

384-well low-volume white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of GKI-1 in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2.5 µL of the diluted GKI-1 or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.

-

Add 2.5 µL of the substrate/enzyme mixture in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the detection reagent containing EDTA and the europium-labeled antibody and streptavidin-XL665.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

-

Data Acquisition: Read the plate on a suitable HTRF-compatible plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The 3-aminopiperidine pyrazinone scaffold represents a promising, yet underexplored, avenue for the design of novel kinase inhibitors. Its modular nature, combining a proven hinge-binding motif with a versatile and property-enhancing moiety, offers a rich design space for medicinal chemists. The synthetic accessibility of this scaffold, coupled with its potential for achieving high potency and selectivity, makes it an attractive starting point for drug discovery programs targeting a wide range of kinases. Future work should focus on the synthesis and evaluation of a diverse library of compounds based on this scaffold to fully elucidate its potential and establish comprehensive structure-activity relationships.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Available at: [Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. Available at: [Link]

-

Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed. Available at: [Link]

-

2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. Available at: [Link]

-

p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones | Request PDF - ResearchGate. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available at: [Link]

-

SAR for the piperidine substituent - ResearchGate. Available at: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Palladium-catalysed amination of halQpyridines on a KF -alumina surface - NBU-IR. Available at: [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]

-

Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Available at: [Link]

-

Editorial on Nucleophilic Aromatic Substitution - Longdom Publishing. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]

-

Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC. Available at: [Link]

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.nbu.ac.in [ir.nbu.ac.in]

- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

An In-Depth Technical Guide: 1H-Pyrazin-2-one Derivatives as Key Intermediates in the Development of Allosteric SHP2 Inhibitors

Executive Summary

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical target in oncology and immuno-oncology.[1] As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 is a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in human cancers.[2][3] For decades, the highly conserved and charged nature of the SHP2 catalytic site rendered it an "undruggable" target.[4] The landmark discovery of a novel allosteric binding site created a paradigm shift, enabling the development of highly selective and potent inhibitors.[5][6] These allosteric modulators function by stabilizing SHP2 in a closed, auto-inhibited conformation.[7][8]

Within the landscape of SHP2 drug discovery, derivatives of the 1H-pyrazin-2-one core have proven to be a particularly fruitful scaffold. This guide provides a technical overview for researchers and drug development professionals on the synthesis, mechanism, and preclinical evaluation of 1H-pyrazin-2-one derivatives as pivotal intermediates for allosteric SHP2 inhibitors. We will delve into the causality behind experimental design, provide detailed protocols for key assays, and explore the structure-activity relationships that govern the potency and selectivity of this important chemical class.

SHP2: A Pivotal Node in Oncogenic Signaling

SHP2 is a ubiquitously expressed non-receptor protein tyrosine phosphatase essential for regulating cellular processes like proliferation, survival, and differentiation.[9][10] Structurally, it comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[11]

In its basal state, SHP2 exists in an inactive, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.[7][12] Upon stimulation of RTKs by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on the activated receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change, releasing the N-SH2 domain's blockade of the PTP domain and transitioning SHP2 to an open, active state.[7][13] Once active, SHP2 positively modulates the RAS-ERK pathway, a critical signaling cascade for cell proliferation.[5] Gain-of-function mutations in PTPN11 that destabilize the auto-inhibited conformation lead to constitutive SHP2 activity and are causally linked to developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[1][5][9]

The Dawn of Druggability: Allosteric Inhibition of SHP2

The development of SHP2 inhibitors was historically challenged by the difficulty of achieving selectivity against other protein tyrosine phosphatases due to the conserved nature of the catalytic active site.[4] A significant breakthrough occurred with the discovery of a novel allosteric site, a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.[5][11]

Small molecules that bind to this pocket do not compete with the substrate. Instead, they act as a molecular glue, stabilizing the natural auto-inhibited conformation of the enzyme.[5][8] This mechanism prevents the conformational opening required for SHP2 activity, effectively locking the phosphatase in an inactive state. This allosteric approach provides superior selectivity over active-site inhibitors and often leads to more favorable pharmacokinetic properties.[7] The compound SHP099 was the first-in-class, potent, and orally bioavailable allosteric inhibitor that validated this therapeutic strategy.[5][6]

Synthetic Strategies for 1H-Pyrazin-2-one Intermediates

The 1H-pyrazin-2-one core is a versatile and synthetically tractable scaffold for building SHP2 inhibitors. Its value lies in the ability to be selectively and sequentially functionalized at multiple positions, allowing for rapid exploration of the chemical space around the allosteric binding pocket. The synthesis often relies on robust and well-established reactions, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).[14][15]

A generalized workflow begins with a di-halogenated pyrazinone intermediate. This core allows for the stepwise introduction of different substituents. For instance, an amine can be introduced at one position via an SNAr reaction, followed by the installation of an aryl or heteroaryl group at another position using a Suzuki-Miyaura cross-coupling. This modular approach is highly efficient for generating libraries of analogues for structure-activity relationship (SAR) studies.

Sources

- 1. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHP2 Phosphatase [biology.kenyon.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazinone-Based Scaffolds: A Technical Guide for Oncology Drug Discovery

Introduction: The Rise of Pyrazinones in Oncology

The landscape of oncology drug discovery is continually evolving, with a pressing need for novel chemical scaffolds that can overcome the challenges of drug resistance and off-target toxicity. Among the heterocyclic compounds that have garnered significant attention, the pyrazinone core has emerged as a privileged structure. Its inherent drug-like properties and synthetic tractability have made it a fertile ground for the development of a new generation of targeted anticancer agents.[1][2] Pyrazinone derivatives have demonstrated a remarkable breadth of activity against various human cancers, primarily by targeting key enzymes and receptors involved in cancer cell proliferation and survival.[3] This guide provides an in-depth technical overview of pyrazinone-based scaffolds, from their chemical synthesis and structure-activity relationships to their mechanisms of action and clinical translation, offering valuable insights for researchers and drug development professionals in the field of oncology.

Synthetic Strategies for Pyrazinone Scaffolds

The versatility of the pyrazinone core lies in the numerous synthetic routes available for its construction and derivatization. These methods allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis of 2(1H)-Pyrazinones

A common and effective method for the synthesis of 3,5- and 3,6-disubstituted-2(1H)-pyrazinones involves the selective and sequential substitution of dihalogenated pyrazinone intermediates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, and nucleophilic aromatic substitution (SNAr) are instrumental in this approach.[4]

Experimental Protocol: Synthesis of 6-(4-Methoxyphenyl)-3-(morpholino)-1H-pyrazin-2-one [4]

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of 3,5-dihalopyrazin-2-one in a suitable solvent such as n-butanol, add an amine (e.g., morpholine) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Step 2: Microwave Irradiation. Heat the reaction mixture in a microwave reactor at 140 °C for 1 hour.

-

Step 3: Purification. After cooling, concentrate the reaction mixture and purify the product by flash column chromatography to yield the 3-amino-5-halopyrazin-2-one intermediate.

-

Step 4: Suzuki Coupling. Combine the intermediate from Step 3 with a boronic acid (e.g., 4-methoxyphenylboronic acid), a palladium catalyst such as Pd(dppf)Cl2, and an aqueous solution of sodium carbonate in a solvent like acetonitrile.

-

Step 5: Microwave Irradiation. Heat the mixture in a microwave reactor at 150 °C for 20 minutes.

-

Step 6: Final Purification. Upon completion, cool the reaction, concentrate it, and purify the final product using flash column chromatography followed by preparative thin-layer chromatography (TLC).

Synthesis of Fused Pyrazinone Systems: Pyrazino[1,2-a]indol-1-ones

The synthesis of more complex, fused pyrazinone scaffolds such as pyrazino[1,2-a]indol-1-ones often involves intramolecular cyclization strategies. These tricyclic systems have shown significant potential as anticancer agents.[3]

Experimental Protocol: Intramolecular Cyclization to form Pyrazino[1,2-a]indoles [3]

-

Step 1: Precursor Synthesis. Synthesize a 2-substituted-1-(prop-2-yn-1-yl)-1H-indole precursor. The substituent at the 2-position can be varied (e.g., formyl, keto, imino, or nitrile groups).

-

Step 2: Cyclization Conditions. Subject the precursor to intramolecular cyclization. This can be achieved through various methods, including:

-

Treatment with ammonia in methanol.

-

Heating with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation.

-

Using a gold catalyst like AuCl3 to activate the triple bond.

-

Employing a nickel catalyst such as Ni(OAc)2 in the presence of hydroxylamine.

-

Using a strong base like sodium hydride (NaH) in dimethylformamide (DMF).

-

-

Step 3: Purification. Purify the resulting pyrazino[1,2-a]indole product using standard chromatographic techniques.

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant proportion of pyrazinone-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3] Most of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase.[3]

Kinase Inhibition

Pyrazinone scaffolds have been successfully employed to target a variety of kinases implicated in cancer, including:

-

FLT3 and AXL: Gilteritinib (Xospata®), a pyrazine-2-carboxamide derivative, is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL. It is FDA-approved for the treatment of relapsed/refractory acute myeloid leukemia (AML) with a FLT3 mutation.[5][6]

-

Protein Kinase C (PKC): Darovasertib (LXS-196) is a pyrazine-2-carboxamide derivative that acts as a PKC inhibitor and has received FDA approval for treating metastatic uveal melanoma.[7][8][9][10][11]

-

JAK/STAT Pathway: Certain pyrazine derivatives have been shown to suppress the phosphorylation of STAT3, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, XIAP) and cell cycle regulators (c-Myc), and the upregulation of pro-apoptotic (Bax) and cell cycle inhibitory (p21) proteins.[3]

-

PI3K/AKT/mTOR Pathway: Fused pyrazinone derivatives, such as pyrazolo[1,5-a]pyrazin-4(5H)-ones, have been identified as inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade in cancer cell growth and survival.[12][13][14][15][16]

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the effects of compounds on apoptosis and the cell cycle.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assays

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Assay Setup: In a microplate, add the purified kinase, the specific substrate, and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at a controlled temperature for a specified time.

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

Pyrazinone-based scaffolds represent a highly promising and versatile class of compounds for oncology drug discovery. Their synthetic accessibility allows for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors of key oncogenic pathways. The clinical success of gilteritinib and darovasertib validates the therapeutic potential of this scaffold. Future research will likely focus on the development of next-generation pyrazinone derivatives with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome acquired drug resistance. The exploration of novel fused pyrazinone systems and their application in combination therapies will undoubtedly continue to enrich the pipeline of innovative cancer treatments.

References

-

Astellas Pharma Inc. (2025, December 5). Astellas To Present New Data on XOSPATA™ (gilteritinib) Across the FLT3m+ AML Disease Continuum at ASH 2025 Annual Meeting. PR Newswire. [Link]

-

Wang, X., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]

-

Journal of Hematology Oncology Pharmacy. (2025, August 20). Xospata (Gilteritinib) First Drug Approved as Monotherapy for Adults with Relapsed or Refractory Acute Myeloid Leukemia with FLT3 Mutation. [Link]

-

Alami, M., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

-

Perl, A. E., et al. (2019). FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation. Clinical Cancer Research, 25(24), 7241-7246. [Link]

-

Avendaño, C., et al. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Bioorganic & Medicinal Chemistry, 16(19), 8886-8895. [Link]

-

Astellas Pharma Inc. (2025, December 8). Astellas To Present New Data on XOSPATA™ (gilteritinib) Across the FLT3m+ AML Disease Continuum at ASH 2025 Annual Meeting. [Link]

-

European Medicines Agency. (n.d.). IDE196 (Darovasertib) in Combination with Crizotinib as First-line Therapy in Metastatic Uveal Melanoma. Clinical Trials in the European Union. [Link]

-

ClinicalTrials.gov. (n.d.). (Neo)Adjuvant IDE196 (Darovasertib) in Patients With Localized Ocular Melanoma. [Link]

-

XOSPATA® (gilteritinib) ADMIRAL Trial Efficacy Data. (n.d.). [Link]

-

Caldwell, J. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(48), 9713-9728. [Link]

-

Li, Y., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, e202502844. [Link]

-

Health Research Authority. (n.d.). (Neo)adjuvant IDE196 (darovasertib) in patients with localised ocular melanoma. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 295. [Link]

-

ClinicalTrials.gov. (2026, February 17). IDE196 (Darovasertib) in Combination With Crizotinib as First-line Therapy in Metastatic Uveal Melanoma. [Link]

-

Moreno, L., et al. (2013). Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain. European Journal of Medicinal Chemistry, 68, 244-253. [Link]

-

Brat, G., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(12), 2099. [Link]

-

Yurttaş, L., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(10), 18868-18884. [Link]

-

Scilit. (n.d.). Structure–Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Investigations of Various 6,5-Heterocycles to Improve Metabolic Stability. [Link]

-

ResearchGate. (2025, July). Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d. [Link]

-

ResearchGate. (n.d.). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. [Link]

-

Khan, I., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

-

Victorian Cancer Trials Link. (2026, January 20). DAR-UM-2: - This study is evaluating the safety and effectiveness of the combination of two targeted therapies compared with Investigator's choice of treatment (which may include immunotherapy or chemotherapy) in people with metastatic uveal (ocular) melanoma. [Link]

-

Kim, D., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]

-

Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269. [Link]

-

Șoșu, I.-A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. [Link]

-

ResearchGate. (2025, August 9). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. [Link]

-

McKitterick, D., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127415. [Link]

-

ResearchGate. (n.d.). Chemical structures of some inhibitors targeting the PI3K/AKT/mTOR.... [Link]

-

ResearchGate. (n.d.). Anticancer agents with isoindole,.... [Link]

-

Cheng, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

-

Venetsanakos, E., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5648-5652. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic Parameters of Compounds 1, 2, and 3. [Link]

-

Lv, W., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1365. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

-

El-Damasy, A. K., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(26), 2533-2555. [Link]

-

ResearchGate. (2025, August 6). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. [Link]

Sources

- 1. XOSPATA® (gilteritinib) ADMIRAL Trial Efficacy Data [xospatahcp.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]

- 5. Xospata (Gilteritinib) First Drug Approved as Monotherapy for Adults with Relapsed or Refractory Acute Myeloid Leukemia with FLT3 Mutation [jhoponline.com]

- 6. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. euclinicaltrials.eu [euclinicaltrials.eu]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. DAR-UM-2 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 12. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for nucleophilic aromatic substitution of chloropyrazinone with 3-aminopiperidine

Optimized Protocol for Nucleophilic Aromatic Substitution ( ) of Chloropyrazinone with 3-Aminopiperidine

Abstract & Strategic Context

The functionalization of chloropyrazinones with chiral diamines is a pivotal transformation in the synthesis of kinase inhibitors (e.g., CHK1, ERK inhibitors) and peptidomimetics. While chloropyrazines are highly reactive, the chloropyrazinone scaffold presents unique challenges due to the electron-donating effect of the lactam oxygen, which deactivates the ring toward nucleophilic attack compared to its fully aromatic pyrazine counterparts.

This guide details a high-fidelity protocol for coupling 3-chloropyrazin-2(1H)-one with 3-aminopiperidine . Two distinct methodologies are provided:

-

Method A (High Fidelity): Utilization of tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine) to ensure absolute regioselectivity.

-

Method B (Green/Direct): Direct coupling of unprotected 3-aminopiperidine using water/alcohol solvent systems, suitable for cost-sensitive or early-phase screening.

Mechanistic Insight & Reaction Design[1][2]

The Challenge of Regioselectivity

3-Aminopiperidine possesses two nucleophilic sites:

-

N1 (Secondary Amine): Higher electron density (

), but sterically encumbered within the ring. -

Exocyclic

(Primary Amine): Less hindered, generally preferred in

Critical Insight: Without protection, reaction at N1 (or bis-addition) is a significant risk, particularly under forcing conditions required to activate the sluggish chloropyrazinone. Method A eliminates this risk by masking N1.

Reaction Mechanism ( )

The reaction proceeds via an Addition-Elimination mechanism.[1] The amine attacks the carbon bearing the chlorine (C3), forming a resonance-stabilized Meisenheimer complex. The presence of the adjacent amide nitrogen (N1 of the pyrazine ring) and the carbonyl oxygen aids in stabilizing the negative charge, though less effectively than a nitro or nitrile group.

Figure 1: Simplified

Experimental Protocols

Method A: The "Gold Standard" (Boc-Protected Route)

Recommended for Drug Discovery and Scale-up.

Reagents:

-

Substrate: 3-Chloropyrazin-2(1H)-one (1.0 equiv)

-

Nucleophile: tert-butyl 3-aminopiperidine-1-carboxylate (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent:

-Dimethylformamide (DMF) or DMSO (Anhydrous)

Protocol Steps:

-

Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 3-chloropyrazin-2(1H)-one (e.g., 100 mg, 0.76 mmol) in DMF (3 mL, 0.25 M concentration).

-

Addition: Add DIPEA (330 µL, 1.9 mmol) followed by 1-Boc-3-aminopiperidine (168 mg, 0.84 mmol).

-

Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

-

Checkpoint: Monitor by LCMS. Look for disappearance of SM (M+H 131) and formation of Product-Boc (M+H ~295).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (30 mL) and wash with 5% LiCl solution (3x) to remove DMF.

-

Wash with Brine, dry over

, and concentrate.[2]

-

-

Deprotection (Optional but typical): Dissolve the crude residue in DCM (2 mL) and add TFA (1 mL). Stir at RT for 1 hour. Concentrate to afford the final diamine salt.

Method B: The "Green" Route (Unprotected Direct Coupling)

Recommended for rapid library generation or cost-sensitive synthesis.

Reagents:

-

Substrate: 3-Chloropyrazin-2(1H)-one (1.0 equiv)

-

Nucleophile: 3-Aminopiperidine dihydrochloride (1.2 equiv)

-

Base: Potassium Carbonate (

) (3.5 equiv) -

Solvent: Water : Ethanol (1:1 v/v)

Protocol Steps:

-

Setup: Suspend 3-chloropyrazin-2(1H)-one and 3-aminopiperidine 2HCl in Water:EtOH (1:1).

-

Activation: Add

. The mixture may bubble slightly. -

Reaction: Heat to reflux (85°C ) for 12–16 hours.

-

Note: The reaction is slower due to the lower temperature limit of EtOH/Water.

-

-

Workup:

-

Evaporate EtOH under reduced pressure.[2]

-

The product often precipitates from the remaining aqueous phase upon cooling. Filter and wash with cold water.

-

If no precipitate: Extract aqueous layer with n-Butanol or DCM:iPrOH (3:1).

-

Data Analysis & Troubleshooting

Expected Analytical Data

| Parameter | Method A (Boc-Intermediate) | Method B (Unprotected) |

| LCMS (ESI+) | ||

| 1H NMR | Distinct t-butyl singlet (9H) at ~1.4 ppm. | Broad NH peaks; absence of t-butyl. |

| Regioselectivity | >99% Exocyclic Amine | ~90:10 (Exo:Endo) mixture possible |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Pyrazinone deactivation. | Switch solvent to NMP and increase temp to 120°C (Method A). Use Microwave irradiation (140°C, 30 min). |

| Hydrolysis Product (OH) | Wet solvent or inorganic base in water. | Ensure anhydrous DMF/DMSO. Switch to organic base (DIPEA). |

| Regio-isomers (Method B) | Competitive N1 attack. | Switch to Method A (Boc-protection). This is the only way to guarantee selectivity. |

| Poor Solubility | Pyrazinone aggregation. | Use DMSO as solvent. Sonicate before heating. |

Decision Workflow (DOT Diagram)

Figure 2: Experimental decision matrix for optimizing reaction conditions.

References

-

Chung, J. Y. L., et al. (2003).[3] "Synthesis of 3-aminopyrazinone mediated by 2-pyridylthioimidate-ZnCl2 complexes." Journal of Organic Chemistry, 68(24), 9283-9289.

-

Lu, J., Paci, I., & Leitch, D. C. (2022). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. Retrieved from [Link]

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. Synthesis of 3-aminopyrazinone mediated by 2-pyridylthioimidate-ZnCl2 complexes. Development of an efficient route to a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Purification Strategies for Polar Pyrazinone Intermediates

Application Note: AN-PYR-2026

Abstract

Pyrazinone intermediates are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and anti-infectives.[1] However, their high polarity, small molecular weight, and basic nitrogen centers present significant purification challenges. Standard C18 Reverse Phase (RP) methods often result in void volume elution ("dead time" elution) and severe peak tailing.[1] This Application Note provides three field-proven protocols to overcome these limitations: Hydrophilic Interaction Liquid Chromatography (HILIC) , Porous Graphitic Carbon (PGC) chromatography, and Mixed-Mode Cation Exchange .[1]

Introduction: The Pyrazinone Challenge

The core structure of pyrazin-2(1H)-one exists in a tautomeric equilibrium between the hydroxy-pyrazine and pyrazinone forms, with the amide-like "one" form predominating in solution. This tautomerism, combined with the basic nitrogen atoms (pKa ~0.5–2.0 for the conjugate acid), creates a "perfect storm" for chromatographic difficulty.

Why Standard C18 Fails[1]

-

Lack of Retention: Pyrazinones are highly polar (logP < 0).[1] On a C18 column, they often elute with the injection solvent peak, preventing separation from salts and polar byproducts.

-

Dewetting: To retain these compounds, chemists often use 100% aqueous mobile phases.[1] Standard C18 chains can collapse ("dewet") under these conditions, leading to loss of interaction surface area.

-

Silanol Interactions: Residual silanols on silica-based columns interact with the basic pyrazinone nitrogens, causing peak tailing and poor resolution.[1]

Method Selection Guide

Do not default to C18. Use the decision matrix below to select the optimal purification strategy based on your sample's solubility and downstream requirements.

Figure 1: Decision matrix for selecting the appropriate stationary phase.

Protocol A: HILIC Purification (Recommended)

Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase. Analytes partition into this layer based on polarity.[1] This is "Reverse Reverse-Phase"—retention increases as the organic solvent (Acetonitrile) concentration increases.[1]

Experimental Setup

-

Column: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (e.g., ZIC-HILIC).[1] Amide phases are preferred for pyrazinones due to hydrogen bonding potential.[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Sample Diluent: 80:20 ACN:Water (Critical: Sample must be in high organic to prevent "breakthrough").[1]

Step-by-Step Protocol

-

Equilibration: HILIC columns require longer equilibration than RP. Flush with 90% B for at least 20 column volumes (CV).

-

Gradient Profile:

-

0 min: 95% B[1]

-

2 min: 95% B (Isocratic hold to settle injection pulse)

-

15 min: 60% B (Linear ramp)

-

16 min: 40% B (Wash)

-

20 min: 95% B (Re-equilibration)

-

-

Flow Rate: 0.5 – 1.0 mL/min (analytical); scale up for prep.

-

Detection: UV 254 nm (Pyrazinone core absorbs strongly).[1]

Expert Insight: If peak shape is poor, increase buffer concentration to 20 mM. Do not use pure water/ACN without buffer; the pH control is vital to suppress ionization of surface silanols and the analyte itself.

Protocol B: Porous Graphitic Carbon (PGC)

Mechanism: PGC (e.g., Hypercarb) retains polar compounds via the Polar Retention Effect on Graphite (PREG) .[2][3] It behaves like a "super C18" for polar molecules, retaining them strongly in 100% water, yet uses standard RP solvents. It is exceptional for separating geometric isomers of pyrazinones.[1]

Experimental Setup

-

Column: Hypercarb (Thermo Fisher) or equivalent PGC column.[1]

-

Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]

-

Mobile Phase B: Methanol (MeOH) or ACN + 0.1% TFA.[1]

-

Note: MeOH often provides different selectivity than ACN on PGC.[1]

-

-

Temperature: 40°C (Improves efficiency and reduces backpressure).[1]

Step-by-Step Protocol

-

Regeneration (Critical): PGC can adsorb non-polar contaminants irreversibly.[1] If retention shifts, wash with 100% THF or Acetone.[1]

-

Gradient Profile:

-

0 min: 0% B (100% Aqueous - Pyrazinones will retain!)[1]

-

5 min: 0% B (Focusing step)

-

20 min: 60% B

-

25 min: 95% B (Wash)

-

-

Troubleshooting: PGC is sensitive to "redox" active compounds. If you see broad peaks, add an antioxidant like ascorbic acid (rarely needed for simple pyrazinones).

Protocol C: Mixed-Mode Chromatography

Mechanism: Uses a hydrophobic chain with a terminal ion-exchange group.[1] For basic pyrazinones, a Mixed-Mode Cation Exchange (C18 + SCX/WCX) column allows retention via charge interaction while washing away neutral polar impurities.[1]

Experimental Setup

-

Column: Mixed-Mode WCX (Weak Cation Exchange) or SCX.[1]

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).[1]

-

Mobile Phase B: ACN.

-

Elution Strategy: Gradient of pH or Salt, rather than just organic.

Step-by-Step Protocol

-

Loading: Inject sample at low organic, low salt (pH 5). The positively charged pyrazinone binds to the negative WCX ligands.

-

Wash: Flush with 50% ACN / 50% Buffer A. Neutrals and acids elute; Pyrazinone stays bound.[1]

-

Elution: Switch to Mobile Phase C (20 mM Ammonium Acetate adjusted to pH 8.0 with Ammonium Hydroxide) or add 1M NaCl.

-

At pH 8, the pyrazinone may deprotonate (neutralize) or the WCX ligand interaction weakens, releasing the compound.

-

Post-Purification Workflow: Salt Removal

Isolating the solid product from buffers is a common bottleneck.[1]

Figure 2: Workflow for isolating solid product from HPLC fractions.

Data Summary: Method Comparison

| Feature | HILIC (Amide) | PGC (Hypercarb) | C18 + Ion Pair |

| Retention Mechanism | Partitioning (Water Layer) | PREG + Hydrophobic | Hydrophobic + Ion Interaction |

| Typical Retention Time | Moderate to Long | Long (Retains in 100% Water) | Short (unless high IP used) |

| Peak Shape (Basic Cmpds) | Excellent | Good | Variable (Tailing common) |

| MS Compatibility | High (Volatile buffers) | High | Low (if using non-volatiles) |

| Sample Solubility | Needs Organic (ACN) | Aqueous OK | Aqueous OK |

References

-

Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Thermo Fisher Scientific. (2025).[1] HPLC for the Retention and Resolution of Very Polar Compounds (Application Note 20710). Demonstrates the use of Hypercarb (PGC) for polar analytes where C18 fails. Link

-

West, C., & Lesellier, E. (2006).[1] A unified classification of stationary phases for packed column supercritical fluid chromatography. Journal of Chromatography A, 1110(1-2), 191-199.[1] (Discusses PGC and HILIC mechanisms). Link

-

Agilent Technologies. (2023).[1] Mastering HILIC-Z Separation for Polar Analytes. Application note on zwitterionic HILIC phases. Link

-

TargetMol. (2024). Pyrazin-2(1H)-one Compound Summary. Physicochemical properties and solubility data.[1][3][4][5][6] Link

Disclaimer: The protocols above are guidelines. Optimization of gradient slope and buffer pH may be required for specific derivatives.

Sources

- 1. 1,2-Dihydropyrazin-2-one | C4H4N2O | CID 72758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Retention and Effective Diffusion of Model Metabolites on Porous Graphitic Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazin-2(1H)-one | Pyrazin-2-ol | TargetMol [targetmol.com]

- 6. 2(1H)-Pyrazinone, 3-phenyl- CAS#: 2882-18-0 [m.chemicalbook.com]

Mastering the Solid Form: Crystallization Techniques for 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallinity in Drug Development

The journey of a promising molecule from discovery to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). For 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one, a heterocyclic compound with significant therapeutic potential, controlling its crystalline form through the formation of salts is not merely a matter of purification; it is a critical determinant of its ultimate success. The crystalline arrangement of an API, and its various salt forms, dictates crucial physicochemical properties including solubility, dissolution rate, stability, hygroscopicity, and bioavailability.[1][2][3] An unstable or poorly characterized crystalline form can lead to manufacturing inconsistencies, unpredictable clinical outcomes, and even the withdrawal of a drug from the market.[4]

This in-depth technical guide provides a comprehensive overview of crystallization techniques tailored for the salts of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one. Moving beyond a simple recitation of steps, this document delves into the scientific principles underpinning each method, offering field-proven insights to empower researchers to rationally design and execute robust crystallization protocols. We will explore strategies to navigate common challenges such as polymorphism—the existence of multiple crystalline forms—and "oiling out," a phenomenon where the compound separates as a liquid instead of a solid.[5][6] By mastering these techniques, scientists can ensure the consistent production of a stable, highly pure crystalline salt with optimal properties for downstream formulation and clinical performance.

Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization

A successful crystallization strategy begins with a thorough understanding of the molecule's inherent properties. For 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one, its structure, featuring a basic piperidylamino group and a pyrazinone core, provides key insights into its likely behavior in various solvent systems.

| Property | Predicted/Estimated Value | Implication for Crystallization |

| pKa (most basic) | ~8.5 - 9.5 | The piperidylamino group is the most basic site and will be readily protonated to form salts with a variety of acids. The pKa difference between the API and the acid is a key factor in salt stability.[7] |

| LogP | ~0.5 - 1.5 | This indicates moderate lipophilicity, suggesting solubility in a range of polar organic solvents, with lower solubility in nonpolar solvents.[5] |

| Hydrogen Bonding | High potential (donor and acceptor sites) | The amino group and the pyrazinone moiety can participate in extensive hydrogen bonding, which is a primary driving force in crystal lattice formation.[8] Solvent selection should consider the solvent's ability to compete for or facilitate these interactions. |

| Solubility | Highly dependent on the salt form and solvent | The free base is expected to have good solubility in polar organic solvents like alcohols and DMSO.[5][9] Salt formation is a key strategy to enhance aqueous solubility.[2] |

The presence of multiple hydrogen bond donors and acceptors, coupled with a flexible piperidyl ring, suggests a high propensity for polymorphism. Therefore, a thorough polymorph screen is an indispensable part of the development of this API.[10][11]

Strategic Approach to Crystallization

A systematic approach to developing a crystallization process is crucial. The following workflow provides a logical pathway from initial solvent screening to the optimization of the final crystalline form.

Caption: A logical workflow for developing a robust crystallization protocol.

Core Crystallization Techniques and Protocols

The following sections detail the most relevant crystallization techniques for 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one salts, complete with step-by-step protocols and the scientific rationale behind key steps.

Cooling Crystallization

Principle: This is the most common and often preferred method for compounds that exhibit a significant increase in solubility with temperature.[12][13] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent will dissolve a high amount of the salt at its boiling point but very little at room temperature or below. This temperature-dependent solubility is the driving force for crystallization upon cooling.[13] For a moderately polar compound like the target molecule's salts, protic solvents like ethanol, methanol, or isopropanol are excellent starting points.

-

Cooling Rate: A slow cooling rate is crucial for the growth of large, well-ordered crystals.[6] Rapid cooling can lead to high levels of supersaturation, promoting rapid nucleation and the formation of small, often impure, crystals or even causing the compound to "oil out".[14]

Protocol: Cooling Crystallization of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one Hydrochloride

-

Dissolution: In a suitable flask equipped with a reflux condenser and magnetic stirrer, add 1.0 g of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one hydrochloride to 10 mL of ethanol.

-

Heating: Heat the suspension to reflux (approximately 78 °C for ethanol) with stirring until all the solid has dissolved. If the solid does not fully dissolve, add small additional volumes of ethanol until a clear solution is obtained.

-

Hot Filtration (Optional): If any particulate matter is visible in the hot solution, perform a hot filtration through a pre-heated funnel with filter paper to remove insoluble impurities.

-

Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

-

Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for at least 2 hours to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50 °C) until a constant weight is achieved.

Anti-Solvent Crystallization

Principle: This technique, also known as "drowning out" or "precipitation," involves the addition of a solvent in which the solute is poorly soluble (the anti-solvent) to a solution of the solute in a solvent in which it is highly soluble (the good solvent).[15][16] The addition of the anti-solvent reduces the overall solubility of the solute, inducing supersaturation and crystallization.

Causality Behind Experimental Choices:

-

Solvent/Anti-Solvent System: The two solvents must be miscible. A common strategy for amine salts is to use a polar protic solvent like methanol or ethanol as the "good" solvent and a less polar solvent like ethyl acetate, acetone, or toluene as the anti-solvent.[17]

-

Rate of Addition: The anti-solvent should be added slowly to the solution of the API.[14] Rapid addition can create localized areas of very high supersaturation, leading to the formation of amorphous material or small, poorly-formed crystals.

Protocol: Anti-Solvent Crystallization of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one Mesylate

-

Dissolution: Dissolve 1.0 g of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one mesylate in a minimal amount of methanol at room temperature with stirring.

-

Anti-Solvent Addition: While stirring the solution, slowly add ethyl acetate dropwise until the solution becomes faintly turbid.

-

Crystal Growth: If turbidity persists, add a few drops of methanol to redissolve the precipitate. Then, continue adding the anti-solvent at a very slow rate.

-

Maturation: Once a significant amount of precipitate has formed, allow the suspension to stir at room temperature for 1-2 hours to allow for crystal growth and maturation.

-

Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the solvent mixture from the crystallization for washing.

Vapor Diffusion

Principle: This is an excellent method for obtaining high-quality single crystals, especially when only small amounts of material are available.[18][19] It involves placing a concentrated solution of the compound in a small, open container within a larger, sealed container that holds a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.

Causality Behind Experimental Choices:

-

Solvent System: The solvent for the compound should be less volatile than the anti-solvent to ensure that the anti-solvent diffuses into the solution rather than the solvent evaporating too quickly.[20] A common setup is a solution of the compound in a solvent like methanol or dimethylformamide (DMF) with an anti-solvent such as diethyl ether or hexane in the outer chamber.

-

Setup: The rate of diffusion is controlled by the temperature and the surface area of the inner container's opening. A stable, vibration-free environment is essential for the growth of large, well-defined crystals.[21]

Protocol: Vapor Diffusion Crystallization for Single Crystal Growth

-

Solution Preparation: Dissolve 5-10 mg of the 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one salt in 0.5 mL of methanol in a small vial.

-

Setup: Place this small vial inside a larger beaker or jar containing approximately 5 mL of diethyl ether (the anti-solvent).

-

Sealing: Seal the larger container tightly with a lid or parafilm.

-

Incubation: Leave the setup undisturbed in a location with a constant temperature and no vibrations.

-

Monitoring: Monitor the inner vial for crystal growth over several days to weeks.

Troubleshooting Common Crystallization Challenges

Caption: A decision-making guide for troubleshooting common crystallization issues.

Oiling Out: This occurs when the solute separates as a liquid phase instead of a solid, often due to excessively high supersaturation or a large difference in polarity between the solute and the solvent.[5][22]

-

Solutions:

-

Reduce Supersaturation: Slow down the cooling rate or the rate of anti-solvent addition.[14] Starting with a more dilute solution can also be effective.

-

Increase Temperature: If oiling out occurs during anti-solvent addition, slightly increasing the temperature of the solution can sometimes prevent it.

-

Seeding: Introducing seed crystals of the desired form into the solution at a temperature just above the oiling out point can promote heterogeneous nucleation on the crystal surface rather than liquid-liquid phase separation.[23]

-

Polymorphism: The appearance of different crystalline forms can be influenced by solvent, temperature, cooling rate, and the presence of impurities.[24][25]

-

Solutions:

-

Seeding: This is the most effective way to control polymorphism. By introducing crystals of the desired polymorph, you provide a template for crystal growth, bypassing the nucleation of other forms.[23]

-

Solvent Selection: Different solvents can favor the formation of different polymorphs. A thorough solvent screen is essential for identifying conditions that consistently produce the desired form.[11]

-

Slurry Conversion: Suspending a mixture of polymorphs in a solvent where they have some solubility will, over time, lead to the dissolution of the less stable forms and the growth of the most stable form.[23]

-

Characterization of Crystalline Salts

Once crystals are obtained, it is imperative to characterize them to confirm their identity, purity, and solid-state form.

| Technique | Information Provided |

| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" of the crystalline lattice, allowing for the identification and differentiation of polymorphs.[4][11] |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events like melting, crystallization, and solid-state transitions, providing information on melting point, purity, and polymorphism. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass as a function of temperature, used to identify the presence of solvates or hydrates.[26] |

| Vibrational Spectroscopy (FTIR, Raman) | Provides information on the molecular structure and can be used to differentiate polymorphs based on subtle changes in vibrational modes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used to quantify the ratio of API to counter-ion in the salt.[27] |

Conclusion

The successful crystallization of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one salts is a multifaceted challenge that requires a deep understanding of both the molecule's properties and the principles of crystal engineering. By employing a systematic approach that includes rational solvent selection, controlled generation of supersaturation, and meticulous characterization, researchers can navigate the complexities of polymorphism and other crystallization challenges. The protocols and insights provided in this guide serve as a robust starting point for developing a reproducible and scalable crystallization process, ultimately ensuring the consistent production of a high-quality API with the desired solid-state properties for successful drug product development.

References

-

Solubility of Things. Piperidine. Available from: [Link].

-

Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed. Available from: [Link].

-

Ataman Kimya. PIPERIDINE. Available from: [Link].

-

Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available from: [Link].

-

Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link].

-

Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link].

-

Improved Pharma. Salt Screening. Available from: [Link].

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. Available from: [Link].

-

Application of a semi-automated crystallizer to study oiling-out and agglomeration events—A case study in industrial crystallization optimization. American Chemical Society. Available from: [Link].

-

Crystal Growing Tips. University of Florida. Available from: [Link].

-

Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link].

-

The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. Chinese Journal of Structural Chemistry. Available from: [Link].

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. Available from: [Link].

-

Advanced Methodologies for Pharmaceutical Salt Synthesis. ResearchGate. Available from: [Link].

-

A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development. Available from: [Link].

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available from: [Link].

-

Guide for crystallization. University of Geneva. Available from: [Link].

-

The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications and the Investigation of Their Properties. PMC. Available from: [Link].

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Available from: [Link].

-

Polymorph, Salt & Cocrystal Screening. Veranova. Available from: [Link].

-

Pyrazine-2(1H)-thione. PMC. Available from: [Link].

-

Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. Crystal Pharmatech. Available from: [Link].

-

A Practical Approach for Using Solubility to Design Cooling Crystallisations. ResearchGate. Available from: [Link].

-

Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link].

-

Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. Available from: [Link].

-

Anti-solvent crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].

- A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof. Google Patents.

-

Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering. Available from: [Link].

-

Crystallisation in pharmaceutical processes. BIA. Available from: [Link].

-

“Antisolvent Crystallization: A Novel Approach to Bioavailability Enhancement”. ResearchGate. Available from: [Link].

-